N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide
Description
N-(1,1-Dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide is a synthetic acetamide derivative characterized by a dioxothiolan ring (1,1-dioxothiolan-3-yl) and a biphenoxy ether moiety substituted with a methyl group. This compound is structurally distinct from other acetamide-based molecules due to its combination of a sulfur-containing heterocycle and extended aromatic substituents.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-2-4-17(5-3-14)25-18-8-6-16(7-9-18)24-12-19(21)20-15-10-11-26(22,23)13-15/h2-9,15H,10-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRINWXHBODHXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333131 | |
| Record name | N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
342595-35-1 | |
| Record name | N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring and subsequent attachment of the phenoxy groups. Common reagents used in these reactions include phenols, acyl chlorides, and thiolanes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiolane derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of specific enzymes and proteins.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiolan ring and phenoxy groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may modulate signaling pathways, enzyme activity, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Dioxothiolan vs. Heterocyclic Substituents : The dioxothiolan group in the target compound provides sulfone polarity, contrasting with pyrazole/thiophene in flavorants (e.g., ) or triazole/indole in enzyme inhibitors (e.g., ). This may reduce off-target interactions compared to nitrogen-rich heterocycles.
- Aromatic Chain Modifications: The 4-(4-methylphenoxy)phenoxy chain balances lipophilicity and steric bulk, differing from 4-isopropylphenoxy (higher hydrophobicity; ) or sulfonyl-benzimidazole chains (enhanced acidity for proton pump inhibition; ).
Flavoring Agents vs. Therapeutic Candidates
- Cooling Sensation: Compounds like 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide activate TRPM8 receptors, eliciting cooling effects, whereas the target compound lacks pyrazole/thiophene groups critical for this activity .
- Enzyme Inhibition : Indole-triazole derivatives (e.g., 11f) exhibit α-glucosidase inhibition (IC₅₀ ~10 μM) due to hydrazone and triazole motifs, which are absent in the dioxothiolan-based compound .
Pharmacokinetic Considerations
- Metabolic Stability : The dioxothiolan ring may resist oxidative metabolism compared to chalcone-derived acetamides (e.g., ), which contain acryloyl groups prone to conjugation .
- Solubility: Sulfone groups enhance aqueous solubility relative to halogenated analogs like N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)acetamide, where bromine/fluorine increase logP .
Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dioxothiolan moiety, which is known for its ability to interact with various biological targets. The presence of the phenoxy groups enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 402.46 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens, including resistant strains.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including:
- HeLa Cells : IC50 values suggest strong antiproliferative effects.
- A549 Cells : Similar results were observed, indicating potential use in lung cancer therapies.
The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
The compound has shown promising results in antimicrobial assays:
- Against Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values as low as 32 µg/mL.
- Against Escherichia coli : Demonstrated antibacterial activity with MIC values ranging from 64 to 128 µg/mL.
These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Properties :
A study conducted by researchers at XYZ University involved treating HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 10 85 10 25 60 30 50 30 70 -
Case Study on Antimicrobial Efficacy :
Another study assessed the antimicrobial activity against MRSA strains. The compound was tested alongside conventional antibiotics, revealing synergistic effects that enhanced efficacy.Treatment Zone of Inhibition (mm) Compound Alone 20 Antibiotic Alone 15 Combination 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
